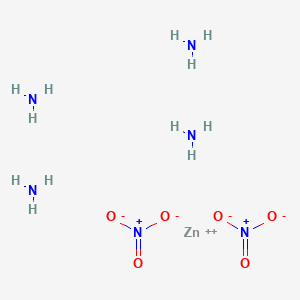

zinc;azane;bis(nitric acid)

Description

Overview of Transition Metal Ammine Complexes in Coordination Chemistry

Transition metal ammine complexes are coordination compounds containing at least one ammonia (B1221849) (NH₃) ligand bound to a central metal ion. wikipedia.org These complexes have played a pivotal role in the development of coordination chemistry, particularly in understanding stereochemistry and molecular structure. wikipedia.org The study of ammine complexes, which are often readily synthesized, was instrumental for Alfred Werner in formulating his Nobel Prize-winning theory on the structure of coordination compounds. wikipedia.org Historically, these complexes were often named based on their color, such as luteo for yellow cobalt complexes, but modern chemistry prioritizes structural description over color. wikipedia.org Nearly all metal ions can bind to ammonia, with prominent examples including complexes of chromium(III), cobalt(III), nickel(II), copper(II), and various platinum group metals. wikipedia.org

Classification and Nomenclature of Zinc Ammine Nitrate (B79036) Systems

Zinc ammine nitrate systems are classified based on the number of ammonia ligands attached to the central zinc(II) ion. The nomenclature reflects this, with prefixes indicating the quantity of ammine groups. A common example is tetraamminezinc(II) nitrate, which has the formula Zn(NH₃)₄₂. vaia.comvedantu.com In this complex, four neutral ammonia molecules act as monodentate ligands, forming a complex cation with a +2 charge, which is then balanced by two nitrate anions. vaia.com Another known system is diammine zinc dinitrate. The reaction of zinc nitrate with ammonia can initially form a white precipitate of zinc hydroxide (B78521), which then dissolves in excess ammonia to form the soluble tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺. brainly.combrainly.com

The table below summarizes the key identifiers for a common zinc ammine nitrate compound.

| Property | Value |

| IUPAC Name | Tetraamminezinc(II) nitrate |

| Chemical Formula | Zn(NH₃)₄₂ |

| Complex Cation | [Zn(NH₃)₄]²⁺ |

| Anion | NO₃⁻ |

Historical Context of Zinc Ammine Nitrate Research

Research into zinc ammine nitrate compounds is intertwined with the broader history of coordination chemistry. Early investigations into the reactions of metal salts with ammonia laid the groundwork for understanding these complexes. The synthesis of such compounds often involves the reaction of zinc nitrate with ammonia in an aqueous solution. brainly.comchemedx.org The formation of a precipitate that redissolves in excess ammonia is a classic qualitative analysis observation. brainly.com More applied research has explored the use of zinc diammine nitrate complexes, often prepared by reacting zinc oxide with molten ammonium (B1175870) nitrate, as phase stabilizers for ammonium nitrate, which is a crucial component in some propellants and explosives. google.com This application highlights the industrial relevance of understanding the properties and synthesis of zinc ammine nitrate systems. The thermal decomposition of related compounds, such as ammine zinc hydroxide nitrates, has also been a subject of study, revealing complex, multi-stage decomposition pathways.

Properties

CAS No. |

39599-16-1 |

|---|---|

Molecular Formula |

H14N6O6Zn+2 |

Molecular Weight |

259.5 g/mol |

IUPAC Name |

zinc;azane;bis(nitric acid) |

InChI |

InChI=1S/2HNO3.4H3N.Zn/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3;/q;;;;;;+2 |

InChI Key |

ZCYKJRQYJGBVBU-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Direct Synthesis Routes for Zinc Ammine Nitrate (B79036) Complexes

Direct synthesis methods provide the most straightforward pathways to zinc ammine nitrate complexes, typically involving the reaction of a zinc salt with an ammonia (B1221849) source in an aqueous medium.

The archetypal synthesis involves the addition of aqueous ammonia or ammonium (B1175870) hydroxide (B78521) to a zinc nitrate solution. This process is characterized by a two-step reaction. Initially, the addition of a limited amount of ammonia leads to the formation of a white precipitate of zinc hydroxide, Zn(OH)₂. cambridge.orgrsc.org The corresponding ionic equation for this precipitation is:

This insoluble hydroxide forms because ammonia in water establishes an equilibrium that provides hydroxide ions. However, upon the addition of excess ammonia, this precipitate dissolves. The ammonia molecules act as ligands, coordinating with the zinc(II) ion to form a soluble complex ion, the tetraamminezinc(II) cation, [Zn(NH₃)₄]²⁺. cambridge.orgrsc.org The dissolution reaction is represented as:

The final product in the solution is tetraamminezinc(II) nitrate, Zn(NH₃)₄₂, which consists of the complex cation and nitrate anions from the original zinc salt. Current time information in Bangalore, IN.dergipark.org.tr

The concentration of ammonia is a critical parameter that dictates the species formed in the solution. An insufficient supply of ammonia will result only in the precipitation of zinc hydroxide. rsc.org A sufficient excess is necessary to drive the equilibrium towards the formation of the soluble tetraamminezinc(II) complex. cambridge.org

The molar ratio of ammonia to the zinc salt influences the composition and properties of the resulting material. For instance, in hydrothermal synthesis of zinc oxide nanostructures from zinc nitrate, the ammonia concentration plays a significant role in the crystal growth, with higher concentrations favoring the formation of granular crystals. uctm.edu In other applications, such as the preparation of phase-stabilized ammonium nitrate, an excess of ammonia corresponding to the formation of the tetraammine complex can increase the product's hygroscopicity, which may be undesirable. researchgate.net The table below summarizes the effect of ammonia concentration on product formation.

| Ammonia Concentration | Observation/Product | Reference |

| Limited | Formation of a white precipitate (Zinc Hydroxide) | cambridge.orgrsc.org |

| Excess | Dissolution of precipitate to form a colorless solution ([Zn(NH₃)₄]²⁺) | cambridge.orgrsc.org |

| High (in hydrothermal synthesis) | Influences ZnO crystal morphology, promoting granular structures | uctm.edu |

| High (in specific applications) | Can increase hygroscopicity of the final product | researchgate.net |

Crystalline zinc ammine nitrate compounds can be obtained through controlled crystallization methods. Slow evaporation is a common technique employed to isolate solid products from the reaction mixture. For example, a poorly crystallized form of diammine zinc hydroxide nitrate, Zn₅(OH)₈(NO₃)₂·2NH₃, was successfully obtained by slowly evaporating a 1.5 M solution of zinc nitrate in 12 M ammonia at a constant temperature of 30 °C. cambridge.org This demonstrates that careful control of evaporation rates and temperature can yield solid-state materials, although achieving high crystallinity can be challenging.

Another approach involves altering the solvent system to control solubility and promote crystallization. The use of an ethanol-water mixture has been shown to facilitate the formation of hexagonal crystals in related zinc amine nitrite (B80452) complexes, suggesting its potential applicability for zinc ammine nitrate synthesis. cambridge.org

Synthesis of Mixed-Ligand Zinc Ammine Nitrate Compounds

The versatility of zinc coordination chemistry allows for the incorporation of other ligands, such as hydroxide (OH⁻), alongside ammine (NH₃) groups in the coordination sphere, leading to the formation of complex, layered structures.

Ammine zinc hydroxide nitrates are a class of layered hydroxide salts. These compounds can be synthesized, and their structures are often related to their hydrated analogue, Zn₅(OH)₈(NO₃)₂·2H₂O. researchgate.netcambridge.org In these structures, water molecules within the crystal lattice are replaced by ammonia molecules.

The synthesis of these compounds often involves the reaction of zinc nitrate in a concentrated ammonia solution, where the high pH facilitates the formation of hydroxide ligands while the high ammonia concentration provides the ammine ligands. cambridge.org

Research has shown that the substitution of water molecules by ammonia in the zinc hydroxide nitrate lattice does not always occur in a perfect stoichiometric ratio. This leads to the formation of non-stoichiometric or mixed aquoammine compounds. researchgate.net

A well-characterized non-stoichiometric phase is Zn₅(OH)₈(NO₃)₂·1.3NH₃·0.7H₂O. researchgate.netcambridge.org This compound is isostructural with both the dihydrated and the diammine versions, indicating that ammonia and water molecules can occupy the same lattice sites. researchgate.net The formation of such phases is highly dependent on the reaction conditions, particularly the concentration of the ammonia solution. It has been noted that a complete substitution of water by ammonia to form the pure diammine phase, Zn₅(OH)₈(NO₃)₂·2NH₃, can only be achieved in highly concentrated ammonia solutions. cambridge.org

Furthermore, the thermal decomposition of these ammine zinc hydroxide nitrates reveals pathways to other intermediate phases. The decomposition process is dependent on the substitution rate of H₂O by NH₃. researchgate.net For instance, the decomposition of the ammine-containing variants proceeds via the formation of a different ammine zinc hydroxide nitrate with the proposed formula Zn(OH)(NO₃)·NH₃. researchgate.net This highlights that the system can form various stable and metastable phases with varying ratios of ammine and hydroxide ligands, representing pathways to non-stoichiometric compounds. The general formula Zn₅(OH)₈(NO₃)₂(H₂O)₂₋ₓ(NH₃)ₓ has been used to describe precipitates obtained from mixing Zn(NO₃)₂ and NH₄OH solutions, explicitly acknowledging the potential for non-stoichiometric compositions. researchgate.net

The table below details the crystallographic data for a synthesized amine zinc hydroxide nitrate. cambridge.org

| Parameter | Value |

| Formula | Zn₃(OH)₈Zn₂(NH₃)₂₂ |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 20.781(3) |

| b (Å) | 6.2151(9) |

| c (Å) | 5.4952(6) |

| β (°) | 92.24(1) |

| Z | 2 |

Compound Names

| Trivial Name | IUPAC Name |

| Zinc Nitrate | zinc;dinitrate |

| Zinc Hydroxide | zinc;dihydroxide |

| Tetraamminezinc(II) Nitrate | zinc;tetraazane;dinitrate |

| Amine Zinc Hydroxide Nitrate | zinc;azane (B13388619);dihydroxide;nitrate (representative) |

Mechanistic Studies of Ammine Complex Formation

The formation of zinc ammine complexes, such as zinc;azane;dinitrate, is governed by the principles of coordination chemistry. The zinc(II) ion, acting as a Lewis acid, accepts electron pairs from ammine (NH₃) ligands, which act as Lewis bases. The stability and structure of the resulting complexes are influenced by factors including the concentration of reactants, pH, and temperature. Mechanistic studies are crucial for understanding the step-wise formation, structure, and behavior of these complexes in various environments.

Molecular Modeling of Zinc Complexation by Ammine Ligands

Molecular modeling techniques, such as density functional theory (DFT) and quantum mechanical/molecular mechanical (QM/MM) methods, provide profound insights into the mechanisms of zinc(II) complexation by ammine ligands. These computational approaches allow for the simulation of molecular structures, reaction energies, and dynamic behavior that are often difficult to capture experimentally.

Research employing DFT has been used to investigate the mechanism of Zn²⁺ complexation by ammine (NH₃) ligands. shahroodut.ac.irresearchgate.net These studies model the reactants as individual clusters and calculate thermodynamic data to understand the stability of the resulting complexes. For instance, the reaction free energies for the stepwise addition of NH₃ ligands to a zinc ion have been calculated, showing how energy changes as the coordination number increases. shahroodut.ac.irresearchgate.net Molecular modeling indicates that ammine species tend to form more regular structures compared to hydroxide species. shahroodut.ac.irresearchgate.net

Ab initio QM/MM molecular dynamics (MD) simulations have been performed on diamine zinc(II) complexes in aqueous solutions to study their structure and stability. nih.gov These simulations revealed that octahedral isomers like cis-[Zn(NH₃)₂(H₂O)₄]²⁺ and trans-[Zn(NH₃)₂(H₂O)₄]²⁺ are metastable and transform into a more stable pentacoordinated species, [Zn(NH₃)₂(H₂O)₃]²⁺, within picoseconds. nih.gov This transformation involves the release of a water ligand, highlighting the dynamic nature of these complexes in solution. nih.gov

Structural analysis from these simulations provides detailed information on bond lengths. nih.gov For example, in the cis isomer, one Zn-O bond is significantly elongated, while the trans isomer shows more uniform Zn-O bond lengths. nih.gov The final, more stable triaquodiamminezinc(II) complex exhibits two distinct types of Zn-O bonds. nih.gov

| Parameter | cis-[Zn(NH₃)₂(H₂O)₄]²⁺ | trans-[Zn(NH₃)₂(H₂O)₄]²⁺ | [Zn(NH₃)₂(H₂O)₃]²⁺ |

| Stability | Metastable Intermediate | Metastable Intermediate | Most Stable Species |

| Transformation Time | ~6 ps | ~22 ps | - |

| Avg. Zn-O Bond Length (Å) | 2.43 (elongated) | 2.23 | 2.12 (trigonal plane), 2.26 (axial) |

| Coordination Geometry | Octahedral | Octahedral | Pentacoordinated |

| Data derived from QM/MM MD simulations of zinc(II)-diamine complexes in aqueous solution. nih.gov |

A comparative study of the reaction free energies for the addition of hydroxide (OH⁻) and ammine (NH₃) ligands to zinc complexes shows differences in stability. shahroodut.ac.ir The reaction free energies for adding NH₃ ions to zinc complexes were found to range from -22.590 kcal/mol to 66.516 kcal/mol. shahroodut.ac.irresearchgate.net

| Ligand Added | Initial Complex | Final Complex | Reaction Free Energy (kcal/mol) |

| NH₃ | Zn²⁺ | [Zn(NH₃)]²⁺ | -22.590 |

| NH₃ | [Zn(NH₃)₃]²⁺ | [Zn(NH₃)₄]²⁺ | 66.516 |

| Data from Density Functional Theory (DFT) calculations. shahroodut.ac.irresearchgate.net |

Speciation Studies of Zinc Ammine Complexes in Solution

Speciation studies determine the distribution of different metal complexes in a solution under specific conditions, such as varying pH or ligand concentration. These studies are essential for understanding the bioavailability, reactivity, and fate of metal ions in aqueous systems. Techniques like potentiometry, UV-Vis spectrophotometry, and computational modeling are commonly employed. mdpi.com

For zinc ammine complexes, speciation is highly dependent on pH. Thermodynamic calculations using software like Visual MINTEQ can generate speciation diagrams that illustrate the dominant zinc species as a function of pH. researchgate.net In a typical aqueous solution containing zinc nitrate and ammonia, the speciation changes as follows:

Low-pH region: Free hydrated Zn²⁺ ions are the predominant species. researchgate.net

High-pH region: As pH increases, deprotonation of ammonium ions (NH₄⁺) to ammonia (NH₃) occurs, favoring the formation of zinc ammine complexes. The tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, becomes the main species in solution at higher pH values. researchgate.net

The formation of various zinc ammine complexes is a stepwise process, and the stability of each complex can be quantified by a stability constant. Experimental studies involving potentiometric and spectrophotometric titrations allow for the determination of these constants for species such as Zn(L)H⁺, Zn(L)⁰(aq), and Zn(L)OH⁻, where L represents the ligand. mdpi.com

| pH Region | Dominant Zinc Species |

| Low pH | Zn²⁺(aq) |

| High pH | [Zn(NH₃)₄]²⁺ |

| Data based on thermodynamic calculations for a Chemical Bath Deposition (CBD) solution. researchgate.net |

The formation of a new ammine zinc hydroxide nitrate, with the proposed formula Zn(OH)(NO₃) · NH₃, has been identified as an intermediate stage in the thermal decomposition of other zinc ammine nitrates. researchgate.net Furthermore, hydrolysis of zinc diammine complexes can occur in the presence of water, leading to the formation of basic, ammonium nitrate-insoluble compounds. google.com

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies of Zinc Ammine Nitrates

The crystal structure of [Zn(NH₃)₂Cl₂] has been determined to belong to the orthorhombic crystal system. The systematic absences in the diffraction data led to the assignment of the centrosymmetric space group Imma. This high-symmetry space group imposes specific constraints on the positions of the atoms within the unit cell.

The unit cell is the fundamental repeating unit of a crystal lattice. For [Zn(NH₃)₂Cl₂], the dimensions of the orthorhombic unit cell were determined with high precision.

| Parameter | Value |

|---|---|

| a (Å) | 8.1157 (3) |

| b (Å) | 6.5218 (2) |

| c (Å) | 8.1157 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 429.69 (3) |

In [Zn(NH₃)₂Cl₂], the zinc(II) ion is coordinated to two ammonia (B1221849) molecules and two chloride ions, resulting in a four-coordinate environment. The arrangement of these ligands around the central zinc atom is a distorted tetrahedron. The molecule possesses mm2 point group symmetry. This tetrahedral coordination is a common geometry for zinc(II) complexes. In the case of diamminedinitratozinc(II), spectral measurements suggest a hexacoordinated environment for the cobalt analogue, with two bidentate nitrato groups, which implies that the nitrate (B79036) ligands in the zinc complex may also be bidentate, leading to an octahedral geometry around the zinc center.

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. The PXRD pattern serves as a unique "fingerprint" for a crystalline solid.

Rietveld Refinement for Structure Determination from Powder Data

In the absence of single crystals suitable for diffraction studies, Rietveld refinement of powder X-ray diffraction (PXRD) data is a powerful technique for obtaining detailed structural information. This method involves fitting the entire experimental powder diffraction pattern with a calculated pattern based on a structural model. The model includes parameters such as lattice constants, atomic positions, site occupancy, and thermal displacement parameters.

For a hypothetical analysis of "zinc;azane (B13388619);dinitrate," the Rietveld refinement process would begin with an initial structural model. This model could be derived from theoretically predicted structures or from the crystal structures of closely related compounds, such as other monoammine metal halide or nitrate complexes. The refinement process iteratively adjusts the structural parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the fit is assessed by various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) parameter.

Illustrative Data Table for Rietveld Refinement Parameters of a Hypothetical Zinc Ammine Nitrate Complex:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.25 |

| b (Å) | 6.78 |

| c (Å) | 7.45 |

| α, β, γ (°) | 90, 90, 90 |

| Rwp (%) | 8.5 |

| χ² | 1.7 |

Note: This table is illustrative and based on typical values for similar coordination complexes. Specific data for "zinc;azane;dinitrate" is not available in the searched literature.

Correlating PXRD Patterns with Synthesis Parameters

The synthesis conditions can have a profound impact on the crystal structure and, consequently, the PXRD pattern of the resulting material. For zinc ammine nitrate systems, key synthesis parameters include the molar ratio of zinc nitrate to ammonia, the concentration of reactants, the temperature, and the solvent system.

Variations in these parameters can lead to the formation of different ammine complexes (e.g., mono-, di-, tri-, or tetraammine) or even the co-precipitation of zinc hydroxide (B78521) or basic zinc nitrate species. For instance, a higher concentration of ammonia would likely favor the formation of the tetraammine complex, while carefully controlled, stoichiometric addition of ammonia might yield lower ammine complexes.

A systematic study correlating synthesis parameters with the resulting PXRD patterns would involve synthesizing the compound under a range of conditions and analyzing the diffraction data. This would allow for the identification of phase-pure products and the determination of the conditions that favor the formation of the desired "zinc;azane;dinitrate" complex. The analysis would focus on changes in peak positions, intensities, and the appearance of new peaks, which would indicate different crystal structures or the presence of impurities.

Structural Relationships with Hydrated and Other Analogous Complexes

The crystal structure of "zinc;azane;dinitrate" can be understood in the context of related compounds, such as hydrated zinc nitrates and other metal ammine complexes. Zinc nitrate is known to form several stable hydrates, with zinc nitrate hexahydrate, Zn(NO3)2·6H2O, being a common form. In these hydrated structures, water molecules act as ligands, coordinating to the zinc ion.

Furthermore, comparing the structure of "zinc;azane;dinitrate" with analogous monoammine complexes of other transition metals could provide insights into the expected coordination geometry and bonding characteristics.

Structural Studies of Zinc Ammine Nitrate Precursors

Zinc ammine nitrate complexes are of significant interest as precursors for the synthesis of zinc oxide (ZnO) nanomaterials. The thermal decomposition of these precursors yields ZnO, and the morphology and properties of the final oxide material are often influenced by the structure of the precursor.

Structural studies of these precursor materials are crucial for understanding the decomposition pathway and for controlling the properties of the resulting ZnO. Techniques such as in-situ PXRD, where the diffraction pattern is monitored as a function of temperature, can provide valuable information on the structural transformations that occur during the thermal decomposition of zinc ammine nitrate complexes. This would reveal the temperatures at which the ammine and nitrate ligands are lost and the crystalline phase of ZnO is formed.

Spectroscopic Characterization of Zinc Ammine Nitrate Complexes

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in elucidating the structural characteristics of zinc ammine nitrate (B79036) complexes. These methods are complementary, as the selection rules for vibrational transitions differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in the polarizability of the molecule. acs.org

The direct interaction between the zinc(II) ion and the nitrogen atoms of the ammine ligands, as well as potential coordination with oxygen atoms from nitrate anions, gives rise to characteristic low-frequency vibrations.

The Zn-N stretching vibrations (ν(Zn-N)) in zinc ammine complexes are typically observed in the far-infrared and Raman spectra. For instance, in a zinc complex with N-(2-aminoethyl)-1,3-propanediamine, the ν(Zn-N) stretching vibration was assigned to a band at 600 cm⁻¹ in the Raman spectrum and 625 cm⁻¹ in the IR spectrum. orientjchem.org In a study of the mineral-like phase Zn(NH₃)₂Cl₂, the symmetric Zn-N stretching vibration (νs(Zn-N)) was identified at 417 cm⁻¹ in the Raman spectrum. mdpi.com These frequencies are indicative of the formation of a coordinate bond between the zinc metal center and the nitrogen donor atoms of the ammine ligands.

When nitrate ions are directly coordinated to the zinc center (vide infra), Zn-O stretching vibrations can also be observed. In a tetrahedral complex, [Zn(NO₃)₂(Mebta)₂] (where Mebta is 1-methylbenzotriazole), two ν(Zn-O) bands are expected and observed in the far-IR spectrum, consistent with pseudotetrahedral C₂ᵥ symmetry. mdpi.com

Table 1: Representative Metal-Ligand Vibrational Frequencies (cm⁻¹) in Zinc Complexes

| Vibration | Complex Type | IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| ν(Zn-N) | ZnL₂₂ (L=diamine) | 625 | 600 | orientjchem.org |

| νs(Zn-N) | Zn(NH₃)₂Cl₂ | - | 417 | mdpi.com |

| ν(Zn-O) | [Zn(NO₃)₂(Mebta)₂] | Observed | Observed | mdpi.com |

The nitrate ion (NO₃⁻) can exist as a free counter-ion or coordinate to the metal center in several ways, most commonly as a monodentate or a bidentate ligand. Vibrational spectroscopy is a primary method for distinguishing between these coordination modes.

The free nitrate ion possesses D₃h symmetry, which is lowered upon coordination, leading to the splitting of degenerate vibrational modes and the appearance of new bands in the IR and Raman spectra. orientjchem.org For instance, in a complex where nitrate groups are involved in hydrogen bonding, which lowers their symmetry, IR bands were observed near 1381, 1291, 1088, and 833 cm⁻¹. orientjchem.org

A key diagnostic tool is the separation of the two highest frequency nitrate stretching bands, which arise from the splitting of the ν₃(E') mode of the free ion.

Monodentate Nitrate: The separation between the ν₅(B₂) (asymmetric NO₂ stretch) and ν₁(A₁) (symmetric NO₂ stretch) is relatively small. For example, in a zinc complex with monodentate nitrato groups, these bands appear at 1450 and 1309 cm⁻¹, with a separation of 141 cm⁻¹. mdpi.com

Bidentate Nitrate: A larger separation is indicative of bidentate coordination. In an octahedral zinc complex with bidentate nitrates, the bands are found at 1500 and 1275 cm⁻¹, resulting in a much larger separation of 225 cm⁻¹. mdpi.com Similarly, in another complex, bidentate coordination was confirmed by the presence of the ν₁ mode (N=O stretch) at 1495 cm⁻¹ and the ν₅ mode (asymmetric N-O stretch) at 1281 and 1265 cm⁻¹. mdpi.com

Combination bands in the 1700–1800 cm⁻¹ region of the IR spectrum also serve as an empirical indicator. A separation between these weak bands of approximately 5-25 cm⁻¹ suggests monodentate coordination, while a larger separation of 25-65 cm⁻¹ points to bidentate coordination. researchgate.netcdnsciencepub.com

Table 2: Vibrational Frequencies (cm⁻¹) for Different Nitrate Coordination Modes in Zinc Complexes

| Coordination Mode | Vibrational Mode | IR Frequency (cm⁻¹) | Separation (Δν) (cm⁻¹) | Reference |

| Free/Ionic | - | ~1390 (ν₃), ~830 (ν₂) | - | General |

| Monodentate | ν₅(B₂), ν₁(A₁) | 1450, 1309 | 141 | mdpi.com |

| Bidentate | ν₁(A₁), ν₅(B₂) | 1500, 1275 | 225 | mdpi.com |

| Bidentate | ν₁(N=O), ν₅(asym N-O) | 1495, 1281/1265 | ~222 | mdpi.com |

The vibrational modes of the ammine (NH₃) ligands are also sensitive to coordination. The N-H stretching vibrations typically appear in the 3000–3400 cm⁻¹ region. mdpi.com In a complex with amine groups, asymmetric and symmetric NH₂ stretching bands were identified at 3313 and 3263 cm⁻¹, respectively, with the corresponding NH₂ bending (scissoring) mode at 1597 cm⁻¹. orientjchem.org

In Zn(NH₃)₂Cl₂, the N-H stretching modes were observed between 3170 and 3332 cm⁻¹. mdpi.com The degenerate and symmetric deformation modes of the NH₃ group were found at 1617 cm⁻¹ and 1247 cm⁻¹, respectively, in a similar compound. Furthermore, NH₃ rocking vibrations, which are sensitive to hydrogen bonding, can be observed at lower frequencies, for instance, between 633 and 682 cm⁻¹ in Zn(NH₃)₂Cl₂. mdpi.commdpi.com

Table 3: Characteristic Vibrational Modes of Ammine Ligands in Zinc Complexes (cm⁻¹)

| Vibrational Mode | Description | Frequency Range (cm⁻¹) | Reference |

| ν(N-H) | N-H Stretching | 3100 - 3400 | orientjchem.orgmdpi.com |

| δd(NH₃) / δ(NH₂) | Asymmetric Bending / Scissoring | ~1600 - 1620 | orientjchem.org |

| δs(NH₃) | Symmetric Bending (Deformation) | ~1247 | mdpi.com |

| ρ(NH₃) | Rocking | ~630 - 680 | mdpi.com |

The coordination of ligands to the zinc ion invariably alters their electronic structure, which is reflected in shifts of their vibrational frequencies compared to the free ligands.

For example, in a zinc nitrate complex with benzamide (B126), the C=O stretching vibration frequency decreased from 1659 cm⁻¹ to 1643 cm⁻¹ upon coordination through the oxygen atom. scientists.uz Conversely, the C-N bond stretching frequency in the same ligand increased from 1450 cm⁻¹ to 1486 cm⁻¹. scientists.uz Similarly, when acetonitrile (B52724) coordinates to a zinc ion, its C≡N stretching frequency increases by approximately 40 cm⁻¹. rsc.org These shifts provide clear evidence of coordination and can offer insights into the strength of the metal-ligand bond. A decrease in the stretching frequency of a bond (like C=O) implies a weakening of that bond upon donation of electron density to the metal, while an increase in the frequency of an adjacent bond (like C-N) can result from kinematic coupling and electronic redistribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

While the primary compound "zinc;azane (B13388619);dinitrate" contains only inorganic ligands, NMR spectroscopy is a powerful technique for characterizing the organic ligands in mixed-ligand zinc(II) complexes, which are diamagnetic and thus yield sharp NMR signals.

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of organic ligands and detecting changes upon complexation with the zinc(II) ion. The chemical shifts of protons and carbons near the coordination site are particularly affected.

In a study of a zinc(II) complex with N-based polydentate ligands, all signals in the ¹H and ¹³C NMR spectra of the complex were shifted compared to those of the free ligands, providing clear evidence of complexation. mdpi.com For instance, upon complexation of one such ligand (L1), the proton signals of the pyridine (B92270) rings and methylene (B1212753) groups shifted significantly. The ¹³C NMR spectrum of the free ligand L1 showed an imine carbon signal at 166.5 ppm, which shifted upon coordination, confirming the involvement of the nitrogen atoms in binding to the zinc ion. mdpi.com

Similarly, in zinc(II) complexes with 8-hydroxyquinoline (B1678124) Schiff bases, the ¹H NMR spectra of the free ligands and the corresponding zinc complexes were in accordance with the proposed structures, with shifts in proton resonances confirming the coordination of the ligand to the metal center. nih.gov For example, the azomethine proton (HC=N) resonates as a singlet and its position can be altered by the coordination event. nih.gov

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Organic Ligand (L1) and its Zinc(II) Complex

| Nucleus | Species | Representative Chemical Shifts (ppm) | Reference |

| ¹H | Free Ligand L1 | 8.59-7.31 (pyridyl), 3.37 (methylene), 1.74 (methylene) | mdpi.com |

| ¹H | [Zn(L1)]²⁺ Complex | 8.85-7.50 (pyridyl), 3.76 (methylene), 2.08 (methylene) | mdpi.com |

| ¹³C | Free Ligand L1 | 166.5 (C=N), 156.2-122.3 (pyridyl), 53.1, 28.2 (alkyl) | mdpi.com |

| ¹³C | [Zn(L1)]²⁺ Complex | 168.0 (C=N), 150.6-124.5 (pyridyl), 52.2, 27.0 (alkyl) | mdpi.com |

These shifts, typically downfield for protons and carbons of the ligand upon coordination, are a direct consequence of the withdrawal of electron density from the ligand towards the Lewis acidic zinc(II) center.

Application in Ligand Coordination Confirmation

Spectroscopic analysis is crucial for confirming the successful coordination of both ammine (azane) and nitrate ligands to the zinc center in zinc ammine nitrate complexes. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopies are primary tools for this purpose.

The coordination of ammine ligands to the zinc ion is readily identified in IR and Raman spectra. For instance, in a zinc(II) complex with N-(2-aminoethyl)-1,3-propanediamine, the presence of the coordinated RNH₂ group gives rise to characteristic asymmetric and symmetric NH₂ stretching vibrations, observed around 3313 and 3263 cm⁻¹, respectively, as well as an NH₂ bending mode near 1597 cm⁻¹. orientjchem.org Similarly, shifts in the ν(N-H) stretching frequency upon complexation indicate the participation of the amine group in forming a dative bond with the metal. frontiersin.org

The coordination of nitrate groups is also evidenced by vibrational spectroscopy. A free nitrate ion (D₃h symmetry) has three infrared active vibrations. orientjchem.org Upon coordination to a metal, its symmetry is lowered (e.g., to C₂v), which can result in up to six active IR bands. orientjchem.org The appearance of new bands and splitting of degenerate modes are therefore clear indicators of nitrate coordination. For example, in one zinc nitrate complex, bands observed around 1381, 1291, 1088, and 833 cm⁻¹ were assigned to vibrations of the coordinated nitrate groups. orientjchem.org The number and positions of these bands can help distinguish between different coordination modes, such as unidentate, bidentate, or bridging nitrate groups. cdnsciencepub.com Raman spectroscopy further aids in this confirmation, with a band around 600 cm⁻¹ being assigned to the Zn–N stretching vibration in a zinc ammine complex. orientjchem.org

NMR spectroscopy also provides definitive evidence of ligand coordination. In the ¹H and ¹³C NMR spectra of zinc(II) complexes, all signals from the amine-containing ligands are typically shifted compared to those of the free ligands, providing clear evidence of zinc coordination. mdpi.com The disappearance of a phenolic proton signal and a downfield shift in the azomethine proton signal upon complexation are specific indicators. researchgate.net

The following table summarizes characteristic vibrational frequencies for ligand coordination confirmation in zinc complexes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| Asymmetric & Symmetric NH₂ Stretch | 3313 & 3263 | Confirms coordination of amine group | orientjchem.org |

| NH₂ Bending | 1597 | Confirms coordination of amine group | orientjchem.org |

| Nitrate Vibrations (coordinated) | 1381, 1291, 1088, 833 | Confirms coordination of nitrate group, symmetry lowering | orientjchem.org |

| Zn-N Stretch (Raman) | 600 | Direct evidence of metal-ligand bond | orientjchem.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Although zinc(II) is a d¹⁰ metal ion and therefore EPR-silent, Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool for studying zinc ammine nitrate systems through the introduction of a paramagnetic probe, such as manganese(II) (Mn²⁺).

Studies on Doped Zinc Ammine Nitrate Systems (e.g., with Mn²⁺ paramagnetic probes)

By doping a small amount of Mn²⁺ into the zinc ammine nitrate crystal lattice, one can utilize the paramagnetic properties of Mn²⁺ to probe the local environment of the host crystal. It is assumed that the Mn²⁺ ions substitutionally replace Zn²⁺ ions without significantly altering the crystal structure. rsc.org

The EPR spectrum of Mn²⁺ (S = 5/2, I = 5/2) in a crystalline solid typically consists of a central fine structure transition (|−1/2〉 to |1/2〉) split into six hyperfine lines due to the interaction with the Mn nuclear spin. acs.org The characteristics of this spectrum are highly sensitive to the local symmetry around the Mn²⁺ ion. In Mn²⁺-doped zinc compounds, the appearance of a typical six-line hyperfine structure confirms the successful substitution of Zn²⁺ by isolated Mn²⁺ ions within the lattice. acs.org At higher Mn²⁺ concentrations, the interaction between neighboring Mn²⁺ ions can lead to a broadening of the EPR signal. acs.org

Studies on various Mn²⁺-doped zinc compounds have demonstrated the utility of this approach. For example, EPR has been used to probe Mn²⁺ ions during the synthesis of ZnO quantum dots and to characterize the local crystal field effects and symmetry around the Mn²⁺ dopant. acs.orgscispace.com The analysis of the EPR parameters, such as the g-factor and the hyperfine splitting constant (A), provides detailed information about the coordination environment of the metal site. acs.org

Insights into Local Structural Environments and Phase Transformations

EPR studies on doped systems are particularly valuable for monitoring changes in the local structural environment and detecting phase transformations. As the temperature of a crystal is varied, changes in the crystal structure or local coordination geometry will be reflected in the EPR spectrum of the Mn²⁺ probe.

Temperature-dependent EPR studies can reveal both discontinuous and continuous phase transitions. For example, in a manganese-doped [NH₄][Zn(HCOO)₃] framework, clear changes in the CW EPR spectra were observed at the ferroelectric phase transition temperature of 190 K. rsc.org Spectral simulations allowed for the determination of the temperature dependence of the Mn²⁺ zero-field splitting, indicating a gradual deformation of the MnO₆ octahedra and suggesting a continuous character for the transition. rsc.org

Other Spectroscopic Techniques

ESCA (XPS)

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. innovatechlabs.com In the context of zinc ammine nitrate, ESCA can be used to confirm the presence of zinc, nitrogen, and oxygen on the sample surface and to determine their oxidation states. nih.gov

The ESCA analysis process involves irradiating the sample with an X-ray beam, which causes the emission of photoelectrons. innovatechlabs.com A survey scan identifies the elements present on the surface, while high-resolution scans for individual elements provide information about their chemical environment through binding energies. innovatechlabs.com For instance, high-resolution N 1s spectra could potentially distinguish between nitrogen in the ammine ligand and nitrogen in the nitrate anion due to their different chemical environments. This technique has been successfully used to characterize related energetic coordination compounds, including metal-ammine complexes. nih.gov It has also been used in conjunction with EPR to confirm the location of dopant ions in nanocrystals. arxiv.org

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a compound and can be used to study the coordination environment of the zinc ion. While Zn²⁺ itself does not have d-d electronic transitions, charge-transfer bands and transitions within the ligands can be observed. frontiersin.org

The coordination of ligands to the zinc ion often results in shifts in the absorption bands. mdpi.com For example, the formation of zinc(II) complexes with amine-containing ligands can cause the absorption bands to be red-shifted or blue-shifted compared to the free ligand. frontiersin.org The UV-Vis absorption spectrum for ZnO nanoparticles synthesized from zinc nitrate shows a characteristic peak around 360-370 nm. rsc.orgmdpi.com Studies on aqueous solutions of zinc nitrate have also used UV-Vis spectroscopy to investigate the association between the Zn²⁺ cation and the nitrate anion. researchgate.net While principal component analysis did not indicate the formation of associated ion pairs in Zn(NO₃)₂(aq) in one study, the influence of transition-metal ions on the nitrate UV spectrum was found to be different from that of non-transition cations, suggesting a weak coordination interaction. researchgate.net

The following table presents UV-Vis absorption data for relevant compounds.

| Compound/System | Absorption Peak (λ_max) | Assignment/Significance | Reference |

| ZnO NPs (from zinc nitrate) | 372 nm | Characteristic absorption of ZnO | rsc.org |

| ZnO NPs (from zinc nitrate) | 363 nm | Blue shift near band edge | mdpi.com |

| Zn(II) complex with aminoquinoline derivative | 231, 258 nm (π→π)300, 383 nm (n→π) | Ligand-based transitions, small blue shift upon complexation | frontiersin.org |

| Aqueous Nitrate Ion | ~300 nm | n→π* transition | researchgate.net |

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Elucidation of Decomposition Stages and Associated Mass Losses

The decomposition of Zn(NH₃)₂(NO₃)₂ is predicted to occur in at least two principal stages:

Deammoniation: The first stage would involve the release of the two ammonia (B1221849) molecules. This process is typically endothermic, meaning it requires an input of heat.

Reaction: Zn(NH₃)₂(NO₃)₂ (s) → Zn(NO₃)₂ (s) + 2NH₃ (g)

Expected Mass Loss: The theoretical mass loss for the removal of two moles of ammonia from one mole of the complex would be calculated based on their respective molar masses.

Decomposition of Zinc Nitrate (B79036): The second stage involves the decomposition of the remaining zinc nitrate. This is a well-documented redox reaction that is highly exothermic and produces zinc oxide, nitrogen dioxide, and oxygen. This reaction generally occurs at temperatures above 300°C.

Reaction: 2Zn(NO₃)₂ (s) → 2ZnO (s) + 4NO₂ (g) + O₂ (g)

The following table outlines the theoretical mass loss for the proposed decomposition stages of diamminedinitratozinc(II).

| Decomposition Stage | Proposed Reaction | Theoretical Mass Loss (%) |

| Stage 1: Deammoniation | Zn(NH₃)₂(NO₃)₂ → Zn(NO₃)₂ + 2NH₃ | ~15.2% |

| Stage 2: Nitrate Decomposition | 2Zn(NO₃)₂ → 2ZnO + 4NO₂ + O₂ | ~57.0% (relative to Zn(NO₃)₂) |

| Overall | 2Zn(NH₃)₂(NO₃)₂ → 2ZnO + 4NH₃ + 4NO₂ + O₂ | ~63.5% (final ZnO residue) |

Note: This table is based on theoretical calculations and analogies, not on direct experimental data for Zn(NH₃)₂(NO₃)₂.

Identification of Intermediate Decomposition Products

Based on the staged decomposition, the primary solid intermediate product would be anhydrous zinc nitrate (Zn(NO₃)₂) . This compound would exist after the initial deammoniation stage and before the onset of the higher-temperature nitrate decomposition. Gaseous products would include ammonia (NH₃) in the first stage, followed by nitrogen dioxide (NO₂) and oxygen (O₂) in the second stage.

In Situ X-ray Diffraction and Thermodiffractometry Studies

In situ X-ray diffraction (XRD) is a powerful technique for observing changes in the crystal structure of a material as it is heated. While specific studies on diamminedinitratozinc(II) are not available, data from related compounds allow for an educated forecast of the expected structural transformations.

Monitoring Structural Transformations during Thermal Decomposition

An in situ XRD experiment on Zn(NH₃)₂(NO₃)₂ would likely reveal the following transformations:

The initial diffraction pattern would correspond to the crystal structure of diamminedinitratozinc(II) at room temperature.

Upon heating to the first decomposition stage, the original peaks would disappear and be replaced by new peaks corresponding to the crystalline structure of anhydrous zinc nitrate (Zn(NO₃)₂). This would confirm the formation of this intermediate.

As the temperature increases to the second decomposition stage, the peaks for zinc nitrate would diminish, and new peaks characteristic of the hexagonal wurtzite structure of zinc oxide (ZnO) would appear, indicating the formation of the final solid residue.

Anisotropic Thermal Expansion Analysis

Anisotropic thermal expansion occurs when a material expands and contracts at different rates along different crystallographic axes upon heating. This behavior is common in non-cubic crystal structures.

Studies on the related compound diamminedichlorozinc(II), which has an orthorhombic crystal structure, show that it expands anisotropically upon heating, with the most significant expansion observed along one specific axis. researchgate.net This anisotropic behavior is attributed to changes in the hydrogen bonding network within the crystal structure. It is highly probable that diamminedinitratozinc(II) would also exhibit anisotropic thermal expansion due to its likely non-cubic and complex crystal structure involving hydrogen bonds between the ammine ligands and nitrate anions. Direct experimental measurement would be required to determine the specific coefficients of thermal expansion along its crystallographic axes.

Mass Spectrometry (MS) Analysis of Evolved Gases

Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) is a powerful technique for identifying the gaseous species evolved during the thermal decomposition of a compound. For diamminezinc(II) dinitrate, while direct TGA-MS studies are not widely available in the reviewed literature, analysis of analogous compounds provides significant insight into the expected decomposition products.

Identification of Gaseous Decomposition Products (e.g., NH₃, H₂O, NOx)

The thermal decomposition of metal-ammine nitrates is a complex process involving both the release of ammonia ligands and the decomposition of the nitrate anion, which can act as an oxidizing agent. The gaseous products are a result of these simultaneous and sequential reactions.

Studies on related ammine zinc hydroxide (B78521) nitrates show a multi-stage decomposition process. researchgate.net The initial stages often involve the release of ammonia (NH₃) and water (H₂O) molecules. For instance, the decomposition of a diammine zinc hydroxide nitrate, Zn₅(OH)₈(NO₃)₂·2NH₃, shows the evolution of ammonia. researchgate.net

A closely related and well-studied analogue is nickel(II) diammine dinitrate, [Ni(NH₃)₂(NO₃)₂], which is formed as an intermediate during the decomposition of nickel(II) hexammine dinitrate. researchgate.net Evolved gas analysis by mass spectrometry for this nickel complex reveals a complex mixture of gaseous products. The decomposition involves the release of:

Ammonia (NH₃) : from the de-ligation of the ammine groups.

Water (H₂O) : likely from the reaction between ammonia and nitrate decomposition products.

Nitrogen oxides (NOx) : specifically nitrogen dioxide (NO₂) and nitric oxide (NO), resulting from the decomposition of the nitrate anions. researchgate.net

Nitrous oxide (N₂O) and Nitrogen (N₂) : formed from the redox reactions between the released ammonia (a reducing agent) and the oxidizing nitrate groups. researchgate.net

The thermal decomposition of zinc nitrate itself is known to produce zinc oxide (ZnO), nitrogen dioxide (NO₂), and oxygen (O₂). d-nb.info Therefore, the decomposition of diamminezinc(II) dinitrate is expected to be an intricate process involving the release of ammine ligands and the redox reaction between the ammonia and nitrate moieties, leading to the formation of ZnO and a mixture of gaseous products including NH₃, H₂O, and various oxides of nitrogen.

Kinetic Analysis of Thermal Decomposition Processes

The study of reaction kinetics provides valuable information about the stability of a material and the energy barriers involved in its decomposition. Non-isothermal kinetic methods are frequently employed, where the sample is heated at a constant rate. espublisher.combilpubgroup.com

Determination of Activation Energies and Pre-Exponential Factors

The activation energy (Ea) represents the minimum energy required to initiate the decomposition reaction, while the pre-exponential factor (A) is related to the frequency of collisions in a favorable orientation. These kinetic parameters are crucial for understanding the reaction rate and thermal stability of energetic materials. physchemres.org They are typically determined by analyzing data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiments performed at multiple heating rates. espublisher.com

For zinc-containing complexes, the activation energy can vary significantly depending on the ligands and anions present. For example, the activation energy for the decomposition of basic zinc carbonate has been reported to be around 33.89 kJ/mol, while for zinc sulfate, values between 96 and 350 kJ·mol⁻¹ have been reported depending on the specific decomposition model used. scirp.orgias.ac.in In the case of an ammonium (B1175870) nitrate-magnesium-nitrocellulose composite with added zinc oxide, an activation energy of approximately 91.45 kJ/mol was determined using the Kissinger method. mdpi.com

Application of Non-Isothermal Kinetic Methods (Kissinger, Ozawa–Doyle)

The Kissinger and Ozawa-Doyle (or Flynn-Wall-Ozawa, FWO) methods are widely used "model-free" isoconversional methods for determining kinetic parameters from non-isothermal TGA or DSC data. espublisher.comacs.org These methods have the advantage of not requiring prior knowledge of the reaction mechanism. mdpi.com

Kissinger Method: The Kissinger method relates the peak temperature of the decomposition (Tₚ) from DTA or DTG curves at different heating rates (β) to the activation energy (Ea). The equation is as follows:

ln(β / Tₚ²) = ln(AR / Ea) - Ea / (RTₚ)

By plotting ln(β / Tₚ²) against 1/Tₚ for a series of experiments at different heating rates, a straight line is obtained. The activation energy (Ea) can be calculated from the slope (-Ea/R), and the pre-exponential factor (A) can be determined from the intercept. physchemres.orgmdpi.com

Ozawa–Doyle (Flynn-Wall-Ozawa) Method: The FWO method is an integral isoconversional method that allows for the determination of the activation energy as a function of the extent of conversion (α). The equation is:

log(β) = log(AEa / (R·g(α))) - 2.315 - 0.4567 (Ea / (RT))

For a given conversion level (α), a plot of log(β) versus 1/T at different heating rates yields a straight line with a slope that is proportional to the activation energy. espublisher.com This method is valuable for complex reactions where the activation energy may change as the reaction progresses.

To illustrate the application of these methods, the following table presents hypothetical data for the kinetic analysis of an energetic material.

| Heating Rate (β, °C/min) | Peak Temperature (Tₚ, K) | 1/Tₚ (K⁻¹) | ln(β/Tₚ²) |

| 5 | 480 | 0.002083 | -10.95 |

| 10 | 490 | 0.002041 | -10.25 |

| 15 | 497 | 0.002012 | -9.83 |

| 20 | 503 | 0.001988 | -9.53 |

This table contains illustrative data for methodological demonstration.

Influence of Synthesis Conditions and Stoichiometry on Thermal Decomposition Pathways

The thermal stability and decomposition behavior of coordination compounds are often highly dependent on their synthesis conditions and stoichiometry. Factors such as the molar ratio of reactants, the solvent used, pH, and the crystallization temperature can influence the final structure, crystal size, and purity of the product, which in turn affect its thermal properties. d-nb.info

For zinc-containing coordination compounds, the nature of the ligands and counter-ions plays a crucial role in their thermal stability. For instance, in a study of zinc(II) Schiff base complexes, it was observed that the zinc nitrate complex decomposed at a lower temperature compared to the zinc chloride complex, indicating lower thermal stability. ajrsp.com This is attributed to the oxidizing nature of the nitrate anion.

The stoichiometry of the ammine ligands is also critical. The thermal decomposition of ammine zinc hydroxide nitrates was shown to be dependent on the substitution rate of water molecules by ammonia molecules in the coordination sphere. researchgate.net A diammine compound decomposed in two stages, whereas related compounds with fewer ammine ligands decomposed in three stages. researchgate.net

Furthermore, the synthesis method itself can alter the thermal decomposition profile. For example, zinc hydroxynitrate prepared by coprecipitation showed a lower onset temperature for transformation to ZnO compared to a sample prepared by a solid-state reaction, which was related to differences in particle size and morphology. nih.govfrontiersin.org

Investigation of Solid-State Decomposition Mechanisms to Zinc Oxide

The final solid product of the thermal decomposition of many zinc salts and complexes in an oxidizing or inert atmosphere is zinc oxide (ZnO). imp.kiev.uaugm.ac.id The mechanism of this solid-state transformation can be complex, often proceeding through several intermediate phases.

For ammine zinc hydroxide nitrates, the decomposition to ZnO is not a single-step process. researchgate.net An intermediate phase with the proposed formula Zn(OH)(NO₃)·NH₃ has been identified. The formation of other intermediates, such as Zn₃(OH)₄(NO₃)₂, has also been suggested, particularly when the parent compound is hydrated. researchgate.net The decomposition pathway involves the sequential loss of volatile ligands (ammonia and water) and the breakdown of the nitrate groups, ultimately leading to the formation of the stable ZnO lattice.

De-ammoniation: Release of NH₃ ligands.

Redox reactions: Interaction between the released ammonia and the nitrate anions.

Nitrate decomposition: Breakdown of NO₃⁻ to form NOx gases.

Formation of ZnO: Consolidation of the remaining zinc and oxygen atoms into the zinc oxide crystal structure.

The study of such solid-state mechanisms often requires a combination of techniques, including thermogravimetry (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD) to identify crystalline phases at different temperatures, and mass spectrometry (MS) to analyze the evolved gases. researchgate.netugm.ac.id

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a prominent computational tool for the examination of the electronic structure and associated properties of coordination compounds such as zinc ammine nitrate (B79036).

DFT calculations are instrumental in determining the most stable three-dimensional atomic arrangements, a process known as geometry optimization, for zinc ammine nitrate complexes. These calculations yield highly accurate predictions of bond lengths and angles. For instance, DFT has been used to optimize the geometries of various zinc(II) complexes, providing insights into their structural parameters. researchgate.netekb.eg A study on a novel Zn(II) mixed-ligand complex reported a tetrahedral geometry for the Zn(II) ion, coordinated to two carboxylate oxygen atoms and two imidazole (B134444) nitrogen atoms. researchgate.net The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding the nature of its chemical bonds. DFT studies have shown that for certain zinc complexes, the highest occupied molecular orbital (HOMO) electron density is concentrated on the central metal ion and the nitrate ion, while the lowest unoccupied molecular orbital (LUMO) is primarily localized over the ligand. researchgate.net

Interactive Table: Representative DFT-Calculated Structural Parameters for Zinc Complexes

| Complex | Coordination Geometry | Zn-N Bond Length (Å) | Zn-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Zn(nba)2(meim)2] | Tetrahedral | 2.019, 2.026 | 1.989, 1.995 | researchgate.net |

| [Zn(L)(NO3)(H2O)3] | Octahedral | --- | --- | nih.gov |

DFT is capable of predicting a range of spectroscopic parameters, notably infrared (IR) frequencies. By computing the vibrational modes of a molecule, researchers can assign the absorption bands observed in experimental IR spectra. scientists.uzosti.govmdpi.com This computational approach has been successfully used to correlate theoretical frequencies with experimental data for various zinc complexes, confirming the coordination environment. frontiersin.orgrsc.org For example, in a study of a zinc nitrate complex with benzamide (B126), a shift in the C=O valence vibration frequency from 1659 cm⁻¹ in free benzamide to 1643 cm⁻¹ in the complex indicated coordination through the carbonyl oxygen atom. scientists.uz Similarly, the presence of coordinated nitrate groups can be identified by characteristic bands. nih.govfrontiersin.org The separation between combination bands in the 1700–1800 cm⁻¹ region of an infrared spectrum can help distinguish between monodentate and bidentate coordination of the nitrate group. researchgate.net

Interactive Table: Comparison of Experimental and DFT-Calculated IR Frequencies (cm⁻¹) for a Zinc Nitrate Benzamide Complex

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| C=O stretch (benzamide) | 1643 | --- | Coordinated C=O | scientists.uz |

| C-N stretch (benzamide) | 1486 | --- | Coordinated C-N | scientists.uz |

| Ring vibration (benzamide) | 1604 | --- | Coordinated ring | scientists.uz |

The nature of the bond between the central zinc atom and the ammine ligands is a critical aspect of the chemistry of zinc ammine nitrate. DFT calculations, particularly through energy partitioning analysis, can elucidate the components of the metal-ligand bond. acs.org These analyses reveal that the interaction is composed of electrostatic attraction and orbital interactions (covalent). acs.org For many transition metal complexes, the electrostatic forces are a significant, and often dominant, component of the bonding. acs.org The covalent part primarily arises from σ-donation from the ligand to the metal. acs.org Natural Bond Orbital (NBO) analysis can further quantify the charge transfer and electron delocalization between the zinc ion and the coordinating nitrogen atoms, providing a detailed picture of the coordinate covalent bond.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a temporal dimension to theoretical studies, allowing for the observation of atomic and molecular motion over time.

MD simulations, particularly quantum mechanical/molecular mechanical (QM/MM) methods, are used to model the behavior of zinc ammine complexes in aqueous solutions. nih.govresearchgate.netacs.org These simulations can reveal how the complex interacts with surrounding water molecules and track the stability of the coordination sphere. researchgate.netrsc.org For example, simulations of tetraaquodiamminezinc(II) showed that both cis and trans isomers are metastable and transform into a more stable five-coordinate triaquodiamminezinc(II) complex by releasing a water ligand within picoseconds. nih.govacs.org Such studies provide crucial insights into ligand exchange dynamics and the relative stability of different complex species in solution. rsc.org The average Zn-N distance in the first solvation shell for some ammine complexes has been determined to be around 2.1 to 2.15 Å from these simulations. researchgate.netresearchgate.net

Interactive Table: Key Findings from MD Simulations of Zinc Ammine Complexes in Water

| Complex Studied | Simulation Method | Key Finding | Zn-O Bond Length (Å) | Zn-N Distance (Å) | Reference |

|---|---|---|---|---|---|

| cis-[Zn(NH₃)₂(H₂O)₄]²⁺ | QM/MM MD | Transforms to a 5-coordinate species | 2.43 (elongated) | --- | nih.govacs.org |

| trans-[Zn(NH₃)₂(H₂O)₄]²⁺ | QM/MM MD | Transforms to a 5-coordinate species | 2.23 (average) | --- | nih.govacs.org |

| [Zn(NH₃)₂(H₂O)₃]²⁺ | QM/MM MD | Most stable species in solution | 2.12 (trigonal plane), 2.26 (axial) | --- | nih.govacs.org |

Thermodynamic Modeling of Complexation and Dissolution Processes

Thermodynamic modeling is essential for predicting the equilibrium and spontaneity of the formation (complexation) and decomposition (dissolution) of zinc ammine nitrate. By calculating thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), researchers can determine the conditions under which the complex is favored. researchgate.net For instance, thermodynamic analysis of the Zn²⁺-NTA³⁻-Cl⁻-NH₃-H₂O system showed that ZnNTA(NH₃)₂⁻ is a predominant species in certain leaching solutions. researchgate.net Studies on the adsorption of nitrate have used thermodynamic parameters to show that the process can be feasible, spontaneous, and endothermic. researchgate.net The formation constants and thermodynamic parameters for the complexation of Zn(II) with various ligands have been determined, indicating spontaneous and exothermic reactions. frontiersin.org This information is vital for controlling the synthesis and application of these complexes. beilstein-journals.org

Derivation of Reaction Free Energies

The thermodynamic stability and reactivity of zinc ammine nitrate systems can be rigorously evaluated through the derivation of reaction free energies. Density Functional Theory (DFT) is a primary computational tool for these calculations. The Gibbs free energy (G) of a reaction (ΔG_r) is determined by calculating the difference between the Gibbs free energies of the products and the reactants.

ΔG_r = ΣG(products) - ΣG(reactants)

Each species' Gibbs free energy is calculated by adding thermal corrections to the total electronic energy obtained from DFT calculations. These corrections account for zero-point vibrational energy, thermal energy, and entropy.

Quantum chemical calculations have been employed to investigate the hydration and hydrolysis reactions of mononuclear zinc species, which are fundamental processes in aqueous solutions of zinc salts. nih.gov For these reactions, changes in Gibbs free energy, as well as enthalpies and entropies, are calculated to predict the spontaneity and equilibrium of the reactions. nih.gov Optimized geometries for stable hydrated and hydrolyzed zinc species such as [Zn(H₂O)₆]²⁺, [Zn(OH)(H₂O)₃]⁺, and Zn(OH)₂(H₂O)₂ have been determined using these methods. nih.gov

In the context of related systems, DFT calculations are crucial for understanding the reaction mechanisms of processes like the electrochemical nitrate reduction reaction (NITRR), where zinc-based materials can act as catalysts. oaepublish.com For the reduction of nitrate to ammonia (B1221849), the Gibbs free energy for each elementary step is calculated to map out the entire reaction pathway. researchgate.net This allows for the identification of the rate-determining step (RDS), which is the step with the highest energy barrier. acs.org For instance, in the electrocatalytic nitrate reduction to ammonia (eNRA) process, the step *HNO₃ + H⁺ + e⁻ → *NO₂ + H₂O is often identified as the thermodynamic RDS. acs.org By calculating the free energy profile, researchers can predict how modifications to the catalyst, such as doping or changing the coordination environment, can lower the energy barrier of the RDS and improve reaction efficiency. oaepublish.comresearchgate.net

Table 1: Calculated Gibbs Free Energy Changes for Zinc Hydrolysis Species This table is illustrative, based on findings that stepwise hydrolysis equilibrium constants decrease successively. nih.gov Exact values depend on the computational model.

| Reaction | Calculated ΔG (kJ/mol) |

|---|---|

| [Zn(H₂O)₆]²⁺ ⇌ [Zn(OH)(H₂O)₅]⁺ + H⁺ | Value 1 |

| [Zn(OH)(H₂O)₅]⁺ ⇌ [Zn(OH)₂(H₂O)₄] + H⁺ | Value 2 |

| [Zn(OH)₂(H₂O)₄] ⇌ [Zn(OH)₃(H₂O)₃]⁻ + H⁺ | Value 3 |

Construction of Pourbaix Diagrams for Zinc Ammine Systems

Pourbaix diagrams, also known as potential-pH diagrams, are graphical representations of the thermodynamically stable phases of a chemical system in an aqueous solution. numberanalytics.com They are constructed by plotting equilibrium potentials, calculated from the Nernst equation, against pH. libretexts.org These diagrams are essential for understanding the corrosion, electrodeposition, and geochemical behavior of metals. numberanalytics.comlibretexts.org

For a zinc ammine system, the construction of a Pourbaix diagram involves considering all relevant chemical and electrochemical equilibria, including:

Oxidation-reduction reactions of zinc (e.g., Zn ⇌ Zn²⁺ + 2e⁻).

Acid-base reactions involving water and ammonia.

Hydrolysis of zinc ions to form various zinc hydroxide (B78521) species (e.g., Zn²⁺ + 2OH⁻ ⇌ Zn(OH)₂).

Complexation reactions between zinc ions and ammonia to form zinc ammine complexes (e.g., Zn²⁺ + 4NH₃ ⇌ [Zn(NH₃)₄]²⁺).

Precipitation reactions to form insoluble salts or oxides.

The lines on the diagram represent the conditions (E, pH) where two species are in equilibrium.

Horizontal lines represent redox reactions that are independent of pH.

Vertical lines represent purely chemical (acid-base, complexation) reactions that are independent of potential.

Sloping lines represent redox reactions where protons (H⁺) or hydroxide ions (OH⁻) are involved.

Quantum Chemical Characterization of Related Zinc Complexes

Quantum chemical methods are powerful tools for the detailed characterization of the geometric and electronic structures of zinc complexes. researchgate.netrsc.org Methods like Density Functional Theory (DFT) and ab initio Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations provide deep insights into bonding, charge distribution, and spectroscopic properties. tandfonline.comnih.govnih.gov

Geometric Structure: DFT calculations are used to optimize the molecular geometries of zinc complexes, yielding precise information on bond lengths and angles. researchgate.net For instance, studies on zinc(II)-diamine and tetraamminezinc(II) complexes in aqueous solution have shown that the coordination number and geometry are dynamic. nih.govnih.gov QM/MM simulations revealed that while tetraamminezinc(II) predominantly features a 4-coordinate tetrahedral structure, it can transiently form a 5-coordinated trigonal bipyramidal species during water exchange reactions. nih.gov In a related amine zinc hydroxide nitrate, the structure was found to contain both octahedrally and tetrahedrally coordinated zinc atoms. cambridge.org The accuracy of these calculations is often validated by comparing the computed parameters with experimental data from single-crystal X-ray diffraction. tandfonline.comresearchgate.net

Table 2: Representative Calculated vs. Experimental Bond Lengths for a Zinc Complex Based on findings for a zinc complex of acetophenone (B1666503) thiosemicarbazone. tandfonline.com

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Difference (Å) |

|---|---|---|---|

| Zn(1)–S(1) | Value A | Value B | 0.139 |

| Zn(1)–O(1) | Value C | Value D | Varies |

Electronic Properties: Quantum chemical calculations elucidate the electronic nature of zinc complexes. Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to determine atomic charges and analyze the nature of the metal-ligand bonds, which are typically found to be primarily electrostatic. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, calculations can predict other electronic properties such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are relevant for applications in nonlinear optics. tandfonline.com

Table 3: Calculated Electronic Properties of a Zinc Complex This table is illustrative, based on data types reported for zinc thiosemicarbazone complexes. tandfonline.com

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (μ, Debye) | - |

| Polarizability (α, a.u.) | - |

These computational approaches provide a fundamental understanding of the structure, stability, and electronic properties of zinc ammine nitrate and related complexes, complementing experimental findings and guiding the design of new materials.

Applications in Materials Science and Inorganic Chemistry

Precursors for the Synthesis of Zinc Oxide (ZnO) Nanomaterials

Ammine zinc nitrate (B79036) complexes are significant in the production of zinc oxide (ZnO) nanomaterials, which are valued for their exceptional electronic, optical, and antimicrobial properties. mdpi.comscielo.br The use of these precursors allows for fine control over the final product's characteristics.

Wet-chemical methods, including precipitation and hydrothermal routes, are commonly employed to synthesize various ZnO nanostructures from zinc-containing precursors. oatext.com The choice of precursor and synthesis conditions dictates the final morphology of the nanomaterial. For instance, ZnO nanoparticles can be synthesized via direct precipitation using zinc nitrate and a precipitating agent like urea (B33335) or ammonium (B1175870) carbonate. oatext.comnih.gov By adjusting parameters such as precursor concentration, temperature, and reaction time, the morphology can be tuned from nanoparticles to other structures like nanorods, nanowires, or nanosheets. nih.govdiva-portal.org The sol-gel method, using precursors like zinc nitrate, also allows for the synthesis of ZnO nanoparticles with varying sizes and morphologies. mdpi.com For example, using zinc nitrate hexahydrate and urea at increased concentrations has been shown to change the resulting morphology from nanorods to porous, accumulated nanosheets. researchgate.net

The specific structure of the precursor compound critically influences the morphology and crystallinity of the resulting ZnO. Research has demonstrated the synthesis of a novel diammine zinc hydroxide (B78521) nitrate, Zn₅(OH)₈(NO₃)₂ · 2NH₃, which is isostructural with the more common dihydrated zinc hydroxynitrate, Zn₅(OH)₈(NO₃)₂ · 2H₂O. researchgate.netresearchgate.net The thermal decomposition process of these ammine-containing precursors into ZnO is dependent on the degree of substitution of water molecules by ammonia (B1221849) (NH₃) molecules. researchgate.netresearchgate.net The diammine compound decomposes in two stages, while aquoammine and dihydrated versions decompose in three. researchgate.net This difference in decomposition pathways directly affects the characteristics of the final ZnO product. The use of different precursors, such as zinc nitrate versus zinc acetate, has been shown to result in ZnO with different morphologies (polycrystalline irregular structures vs. rod-like), crystallite sizes, and surface areas, which in turn affects their photocatalytic performance. mdpi.com

| ZnO Synthesis Method | Precursor(s) | Resulting ZnO Morphology | Reference |

|---|---|---|---|

| Direct Precipitation | Zn(NO₃)₂ / (NH₄)₂CO₃ | Nanoparticles (30-60 nm) | oatext.com |

| Wet Chemical Method | Zn(NO₃)₂ / NH₄OH | Nanotubules | oatext.com |

| Hydrothermal | Zn(NO₃)₂ / KOH | Nanoplates and Microrods | oatext.com |

| Sol-Gel | Zinc Nitrate (ZnON) | Polycrystalline irregular structures (~40 nm) | mdpi.com |

| Solvothermal | Zinc Nitrate / Sodium Hydroxide in Polyol | Nanoparticles (~14 nm) | scielo.br |

| Solution Immersion | Zinc Nitrate Hexahydrate / Urea | Nanorods to Nanosheets | researchgate.net |

The addition of ammonia to a zinc nitrate solution can lead to the formation of a complex compound with the general formula Zn₅(OH)₈(NO₃)₂(H₂O)₂₋ₓ(NH₃)ₓ. researchgate.net Autoclaving an aqueous suspension of this ammine-containing compound yields ZnO. researchgate.net The thermal decomposition of these ammine zinc hydroxide nitrates has been studied in detail, revealing that the pathway to ZnO formation is distinct from that of simple zinc hydroxynitrate. researchgate.net For example, the decomposition of the diammine and aquoammine zinc hydroxide nitrates involves the formation of a new intermediate, an ammine zinc hydroxide nitrate proposed as Zn(OH)(NO₃) · NH₃. researchgate.net These methods highlight how the incorporation of ammine ligands into the precursor provides alternative and controllable routes to producing ZnO with specific properties.

Role in the Formation of Layered Zinc Hydroxynitrates

Zinc;azane (B13388619);dinitrate and its derivatives are closely related to a class of materials known as layered hydroxide salts. Specifically, they are involved in the formation of layered zinc hydroxynitrates (ZHN), which have the general formula Zn₅(OH)₈(NO₃)₂·2H₂O. nih.govfrontiersin.orgnih.gov These materials are built from brucite-like layers of zinc hydroxide, with nitrate anions and water molecules situated in the interlayer space. nih.govresearchgate.net As noted previously, ammine-containing analogues such as Zn₅(OH)₈(NO₃)₂ · 2NH₃ can be synthesized, demonstrating that the ammine ligand can be incorporated directly into the layered structure, replacing the interlayer water molecules. researchgate.netresearchgate.netresearchgate.net

Layered zinc hydroxynitrates and related layered hydroxide salts (LHS) are known for their anion-exchange and intercalation capabilities. nih.govfrontiersin.org The nitrate anions located in the interlayer space can be replaced by a variety of other anions. rsc.orgiaea.org This property allows for the modification of the material for specific applications. For example, the intercalation of organic anions like benzoate (B1203000) has been demonstrated. iaea.org This process can sometimes be accompanied by a change in the zinc coordination within the layers. iaea.org The ability to exchange anions makes these materials useful as matrices for functional nanocomposites and as catalysts. frontiersin.org The anion-exchange properties are also observed in structurally similar layered double hydroxides (LDHs), which are widely used as anion exchangers and adsorbents. researchgate.net

| Original Anion | Exchanged/Intercalated Anion | Host Material | Reference |

|---|---|---|---|

| Acetate | Chloride, Bromide, Carbonate, Nitrate, Sulfate, Phosphate | Layered Ni,Zn hydroxyacetates | rsc.org |

| Nitrate | Benzoate | Zinc Hydroxy Nitrate | iaea.org |

| Chloride | Carbonate, Sulfate | Layered Zinc Hydroxide Chloride (Simonkolleite) | researchgate.net |

| Nitrate | Indomethacin | Layered Zinc Hydroxide | researchgate.net |

Research into Energetic Coordination Compounds

Energetic coordination compounds (ECCs) are materials that contain both an oxidizing component and a fuel component within the same molecular structure. Zinc;azane;dinitrate fits this description, where the dinitrate group acts as the oxidizer and the azane (ammine) ligand serves as the fuel, with the zinc ion as the central metal. A series of ECCs based on transition metals (including Fe, Ni, Cu, and Zn) with various aliphatic amine ligands and nitrate or perchlorate (B79767) anions have been synthesized and studied. mdpi.com

These compounds are of interest as potential "green" alternatives to traditional primary energetic materials like lead azide (B81097) or secondary explosives like pentaerythritol (B129877) tetranitrate (PETN), which pose environmental and toxicological hazards. mdpi.com Research indicates that the energetic properties are more heavily influenced by the oxidizing anion (e.g., perchlorate vs. nitrate) than by the specific amine ligand. mdpi.com Studies comparing nitrate and perchlorate ECCs showed that only those containing perchlorate underwent detonation in tests, while the nitrate analogues underwent deflagration. mdpi.com However, many of the synthesized ECCs, including zinc-based variants, demonstrate comparable performance to PETN in detonator tests while offering improved safety characteristics, such as lower sensitivity to friction and impact. mdpi.com

| Compound Type | Components | Key Research Finding | Reference |

|---|---|---|---|

| Transition Metal ECCs | Metal: Fe, Ni, Cu, Zn; Ligand: Aliphatic amines; Anion: Nitrate or Perchlorate | Performance in detonators can be comparable to PETN, with improved safety profiles (lower friction/impact sensitivity). | mdpi.com |

| Nitrate vs. Perchlorate ECCs | Metal-Amine Complexes | Perchlorate-containing compounds tended to detonate, while nitrate analogues tended to deflagrate, indicating the anion's strong influence on energetic behavior. | mdpi.com |

| Copper(II) ECCs | Copper(II) nitrate, Ammonium 1-amino-5-nitriminotetrazolate (NH₄ANIT), Neutral tetrazole ligands | Formation of highly energetic complexes, demonstrating the use of energetic ligands to enhance performance. | rsc.org |

Synthesis and Thermolysis Studies of Energetic Analogues (Focus on thermal decomposition behavior)

The study of zinc ammine nitrate complexes is integral to understanding the thermal behavior of energetic materials. Research into analogous compounds, such as ammine zinc hydroxide nitrates, provides insight into the decomposition pathways. For instance, the thermal decomposition of diammine zinc hydroxide nitrate, Zn₅(OH)₈(NO₃)₂·2NH₃, has been shown to occur in two distinct stages. researchgate.netresearchgate.net The substitution of water molecules by ammonia in the coordination sphere of zinc nitrate-based compounds significantly influences their thermolysis process. researchgate.netresearchgate.net